Mrtx-EX185

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

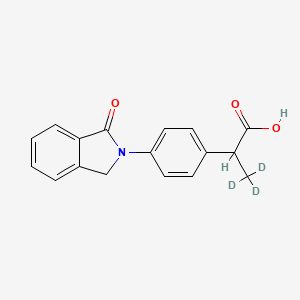

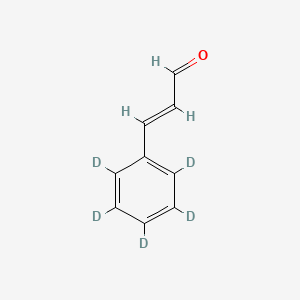

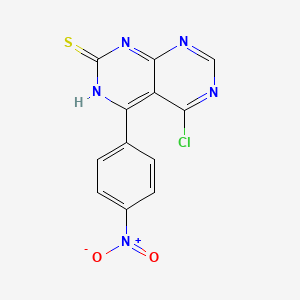

MRTX-EX185 is a potent inhibitor of GDP-loaded Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) and KRAS (G12D), with an IC50 of 90 nM for KRAS (G12D) . It also binds GDP-loaded Harvey Rat Sarcoma Viral Oncogene Homolog (HRAS) . This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .

Méthodes De Préparation

The preparation of MRTX-EX185 involves synthetic routes that include the incorporation of an alkyne group, which is essential for its click chemistry applications . The compound is synthesized through a series of chemical reactions that ensure the incorporation of the alkyne group and the binding affinity to GDP-loaded KRAS and HRAS . Industrial production methods involve the use of high-purity reagents and controlled reaction conditions to maintain the integrity and potency of the compound .

Analyse Des Réactions Chimiques

MRTX-EX185 undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form a stable triazole ring.

Binding to GDP-loaded KRAS and HRAS: This compound binds non-covalently to the GDP-loaded forms of KRAS and HRAS, inhibiting their activity.

Common reagents and conditions used in these reactions include copper catalysts for the CuAAc reaction and GDP-loaded KRAS and HRAS proteins for binding studies . The major products formed from these reactions are stable triazole rings and inhibited KRAS and HRAS proteins .

Applications De Recherche Scientifique

MRTX-EX185 has several scientific research applications, including:

Cancer Research: This compound is used to study the inhibition of KRAS (G12D), a common oncogenic mutation in pancreatic cancer.

Click Chemistry: Due to its alkyne group, this compound is used in click chemistry applications to form stable triazole rings with azide-containing molecules.

Drug Development: This compound serves as a lead compound for the development of new inhibitors targeting KRAS and HRAS.

Mécanisme D'action

MRTX-EX185 exerts its effects by binding non-covalently to the GDP-loaded forms of KRAS and HRAS . This binding inhibits the activity of these proteins, preventing them from promoting cell proliferation and survival . The molecular targets of this compound are the GDP-loaded forms of KRAS and HRAS, and the pathways involved include the MAPK/ERK signaling pathway .

Comparaison Avec Des Composés Similaires

MRTX-EX185 is unique in its ability to bind non-covalently to GDP-loaded KRAS and HRAS with high potency . Similar compounds include:

MRTX849: A covalent inhibitor of KRAS (G12C) that binds irreversibly to the switch-II pocket of KRAS.

MRTX1257: Another covalent inhibitor of KRAS (G12C) with high non-covalent affinity for the switch-II pocket.

Hit Compound 3: A non-covalent inhibitor of KRAS (G12D) identified through structure-based virtual screening.

This compound stands out due to its non-covalent binding mechanism and its applicability in click chemistry .

Propriétés

Formule moléculaire |

C33H33FN6O2 |

|---|---|

Poids moléculaire |

564.7 g/mol |

Nom IUPAC |

4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol |

InChI |

InChI=1S/C33H33FN6O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2/t22-,23+ |

Clé InChI |

JFYPNKVDMZEUOJ-ZRZAMGCNSA-N |

SMILES isomérique |

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OCC78CCCN7CCC8)O |

SMILES canonique |

C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)

![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)